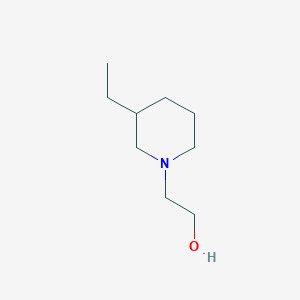![molecular formula C13H16N2O B7556740 3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
3-[(Oxan-4-ylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-4-ylamino)methyl]benzonitrile, also known as OXA, is a chemical compound that has been widely studied for its potential use in scientific research. OXA is a member of the benzimidazole family of compounds and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-ylamino)methyl]benzonitrile is not fully understood, but it is believed to involve the formation of a copper complex. The copper complex formed by 3-[(Oxan-4-ylamino)methyl]benzonitrile has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the modulation of neuronal activity.
Biochemical and Physiological Effects
3-[(Oxan-4-ylamino)methyl]benzonitrile has been found to have a range of biochemical and physiological effects. In addition to its potential as a therapeutic agent, 3-[(Oxan-4-ylamino)methyl]benzonitrile has been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases. 3-[(Oxan-4-ylamino)methyl]benzonitrile has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(Oxan-4-ylamino)methyl]benzonitrile is its selectivity for copper ions, which makes it a promising candidate for use in the detection of copper in biological samples. 3-[(Oxan-4-ylamino)methyl]benzonitrile is also relatively easy to synthesize and has been found to be stable under a range of conditions. However, one limitation of 3-[(Oxan-4-ylamino)methyl]benzonitrile is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on 3-[(Oxan-4-ylamino)methyl]benzonitrile. One area of interest is the development of new synthesis methods for 3-[(Oxan-4-ylamino)methyl]benzonitrile that may be more efficient or environmentally friendly. Another area of interest is the further exploration of 3-[(Oxan-4-ylamino)methyl]benzonitrile's potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Oxan-4-ylamino)methyl]benzonitrile and its potential applications in scientific research.
Synthesis Methods
3-[(Oxan-4-ylamino)methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-cyanomethylphenol with 4-bromo-1-butanol in the presence of potassium carbonate. Another method involves the reaction of 4-cyanomethylphenol with 4-chloro-1-butanol in the presence of sodium hydride. Both methods have been found to be effective in producing 3-[(Oxan-4-ylamino)methyl]benzonitrile in high yields.
Scientific Research Applications
3-[(Oxan-4-ylamino)methyl]benzonitrile has been found to have a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. 3-[(Oxan-4-ylamino)methyl]benzonitrile has been found to selectively bind to copper ions, making it a promising candidate for use in the detection of copper in biological samples. 3-[(Oxan-4-ylamino)methyl]benzonitrile has also been studied for its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-[(oxan-4-ylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15-13-4-6-16-7-5-13/h1-3,8,13,15H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJFRRXNDZKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)



![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)


